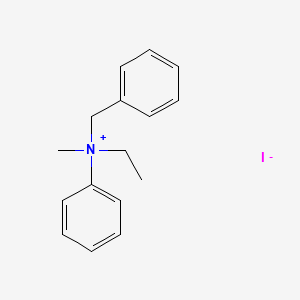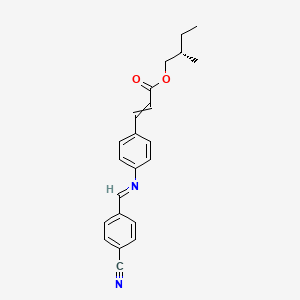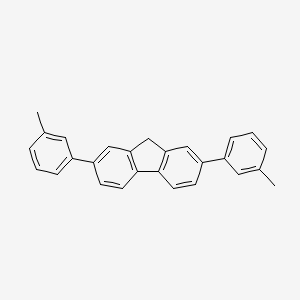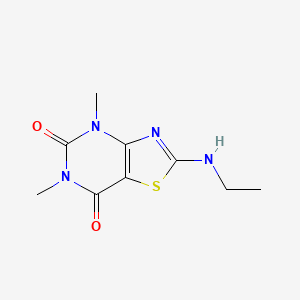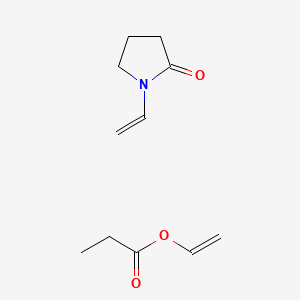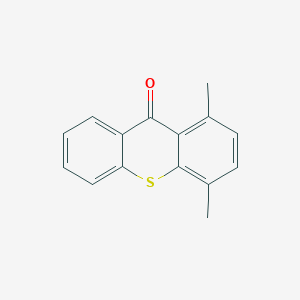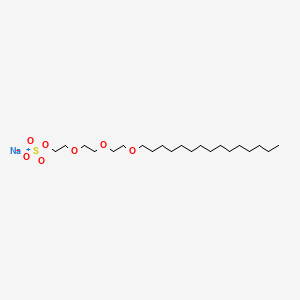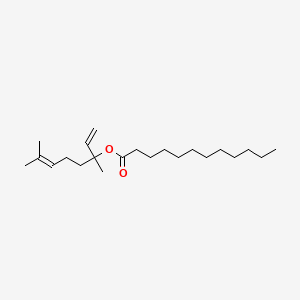
3,7-dimethylocta-1,6-dien-3-yl Dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of geraniol and dodecanoic acid, and it is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate typically involves the esterification of geraniol with dodecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geraniol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate involves its interaction with biological membranes due to its lipophilic nature. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl Acetate: An ester of geraniol and acetic acid, commonly used in fragrances.
Linalool: A monoterpenoid alcohol with a similar structure, used in perfumes and as an insecticide.
Geranyl Isobutyrate: An ester of geraniol and isobutyric acid, used in flavorings.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate is unique due to its longer carbon chain (dodecanoate) compared to other similar compounds like geranyl acetate and geranyl isobutyrate. This longer chain contributes to its distinct physical and chemical properties, such as higher boiling point and increased lipophilicity, making it suitable for specific applications in the fragrance and flavor industry .
Properties
CAS No. |
33877-06-4 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl dodecanoate |
InChI |
InChI=1S/C22H40O2/c1-6-8-9-10-11-12-13-14-15-18-21(23)24-22(5,7-2)19-16-17-20(3)4/h7,17H,2,6,8-16,18-19H2,1,3-5H3 |
InChI Key |
PDZXXPUFGDUCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



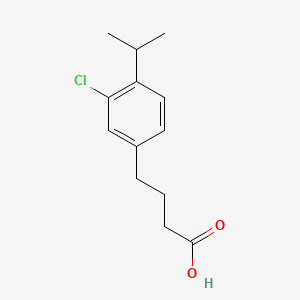
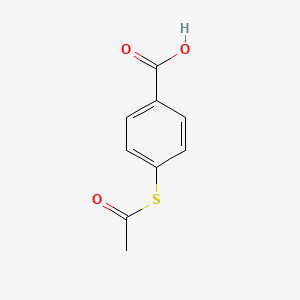

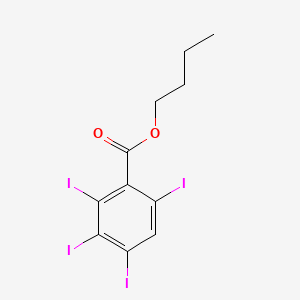
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
